REACTION_CXSMILES
|
B(Br)(Br)[Br:2].C(Cl)Cl.[CH2:8]([N:11]([CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][C:20]([O:23]C)=[C:19]([O:25]C)[CH:18]=1)[CH2:12][CH2:13][CH3:14])[CH2:9][CH3:10]>C(Cl)Cl>[BrH:2].[OH:25][C:19]1[CH:18]=[C:17]([CH:22]=[CH:21][C:20]=1[OH:23])[CH2:16][CH2:15][N:11]([CH2:8][CH2:9][CH3:10])[CH2:12][CH2:13][CH3:14] |f:0.1,4.5|
|
Name
|
boron tribromide methylene chloride
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br.C(Cl)Cl
|
Name
|
N,N-di-(n-propyl)-3,4-dimethoxyphenethylamine
|
Quantity
|
0.019 mol
|
Type
|
reactant
|
Smiles
|
C(CC)N(CCC)CCC1=CC(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bath was removed
|
Type
|
ADDITION
|
Details
|
Methanol (about 50 ml.) was added to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
the resulting solution was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue crystallized
|
Name
|
|
Type
|
product
|
Smiles
|
Br.OC=1C=C(CCN(CCC)CCC)C=CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |